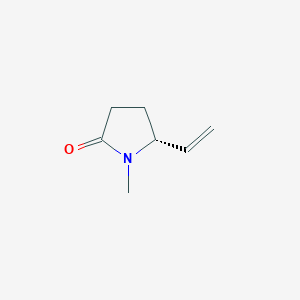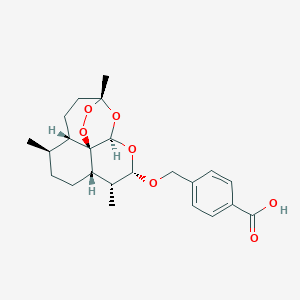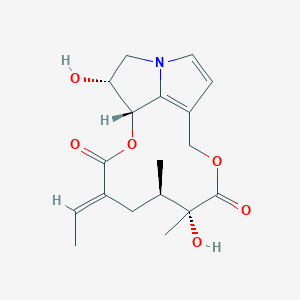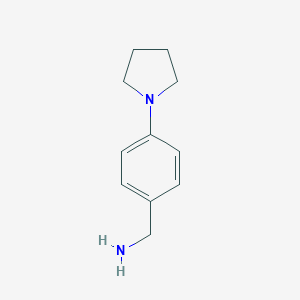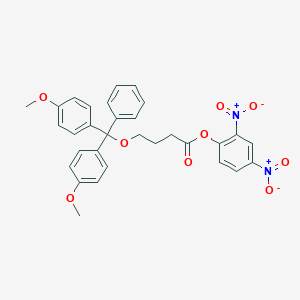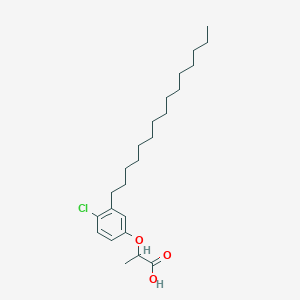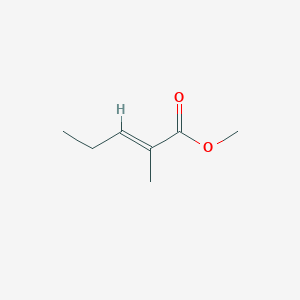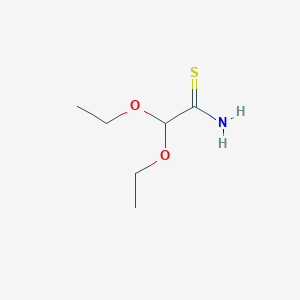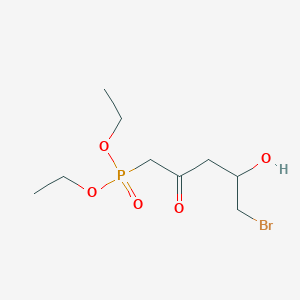
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDPHP and is classified as an organophosphorus compound.
Mechanism Of Action
The mechanism of action of BDPHP involves the inhibition of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and eventually paralysis of the pests.
Biochemical And Physiological Effects
BDPHP has been shown to have minimal toxicity to mammals, and its effects on the environment are also relatively low. However, prolonged exposure to BDPHP can lead to adverse effects on the nervous system, and it is essential to handle this compound with care.
Advantages And Limitations For Lab Experiments
One of the primary advantages of BDPHP is its ease of synthesis, which makes it an ideal compound for laboratory experiments. However, its toxicity to the nervous system can limit its use, and researchers must take appropriate precautions while handling this compound.
Future Directions
The potential applications of BDPHP are vast, and there are several areas of research that can be explored further. Some of the future directions for research on BDPHP include:
1. Developing new formulations of BDPHP for enhanced pest control.
2. Studying the effects of BDPHP on non-target organisms.
3. Investigating the potential use of BDPHP in medical applications.
4. Developing new methods for the synthesis of BDPHP.
5. Studying the environmental impact of BDPHP and developing ways to mitigate its effects.
Conclusion:
In conclusion, BDPHP is a chemical compound with significant potential in various fields. Its ease of synthesis and potential applications in pest control make it an ideal compound for research. However, its toxicity to the nervous system requires careful handling, and researchers must take appropriate precautions while working with this compound. Further research on BDPHP can lead to the development of new and innovative applications, and it is essential to explore its potential fully.
Synthesis Methods
The synthesis of BDPHP involves the reaction of 4-hydroxy-2-pentanone with diethylphosphite and bromine. The reaction takes place under specific conditions and yields BDPHP as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
BDPHP has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a pesticide. BDPHP has shown promising results in controlling pests, and its use can significantly reduce the use of harmful chemicals in agriculture.
properties
CAS RN |
113848-03-6 |
|---|---|
Product Name |
5-Bromo-1-diethoxyphosphinyl-4-hydroxypentan-2-one |
Molecular Formula |
C9H18BrO5P |
Molecular Weight |
317.11 g/mol |
IUPAC Name |
5-bromo-1-diethoxyphosphoryl-4-hydroxypentan-2-one |
InChI |
InChI=1S/C9H18BrO5P/c1-3-14-16(13,15-4-2)7-9(12)5-8(11)6-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
ZLBKIXSDTIHKAT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(CBr)O)OCC |
Canonical SMILES |
CCOP(=O)(CC(=O)CC(CBr)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

